molecular formula C22H15N3O4S B2491098 3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 324758-65-8

3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2491098
CAS No.: 324758-65-8
M. Wt: 417.44
InChI Key: LMUBSPAXYWJIJF-UHFFFAOYSA-N
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Description

3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group, a phenoxyphenyl group, and a thiazole ring. It is commonly used in various fields of scientific research due to its unique chemical properties and biological activity.

Mechanism of Action

Target of Action

The primary target of 3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide, also known as ICA-105574, is the human ether-à-go-go-related gene (hERG) potassium channel . This channel plays a crucial role in shaping the cardiac action potential and influences its duration .

Mode of Action

ICA-105574 is a potent and efficacious hERG channel activator with a unique mechanism of action . It potentiates hERG channel activity by removing hERG channel inactivation . This compound shifts the midpoint of the voltage-dependence of inactivation by >180 mV from −86 to +96 mV . In addition to the effects on inactivation, greater concentrations of ICA-105574 produced comparatively small hyperpolarizing shifts in the voltage-dependence of channel activation and a 2-fold slowing of channel deactivation .

Biochemical Pathways

The activation of hERG channels by ICA-105574 affects the cardiac action potential . This can lead to a shortening of action potential duration , which could have significant effects on cardiac function.

Result of Action

The primary result of ICA-105574’s action is the potentiation of hERG channel activity . This leads to a significant shortening of the cardiac action potential duration , which could potentially affect the rhythm and rate of heart contractions.

Action Environment

Environmental factors such as light, moisture, and temperature can influence the action, efficacy, and stability of ICA-105574 . Therefore, it is crucial to store and handle this compound under appropriate conditions to ensure its effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with a haloketone under basic conditions.

    Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Introduction of the Nitro Group: The nitro group is added via nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the nitro-substituted thiazole with an appropriate benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, lithium aluminum hydride, and sodium borohydride.

    Substitution: Electrophilic substitution can be carried out using halogens or sulfonation reagents, while nucleophilic substitution can be performed using nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of ion channels.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-nitro-N-(4-phenoxyphenyl)benzamide
  • 4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

Uniqueness

3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate hERG channels sets it apart from other similar compounds, making it a valuable tool in cardiac research and potential therapeutic applications .

Properties

IUPAC Name

3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O4S/c26-21(16-5-4-6-17(13-16)25(27)28)24-22-23-20(14-30-22)15-9-11-19(12-10-15)29-18-7-2-1-3-8-18/h1-14H,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUBSPAXYWJIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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